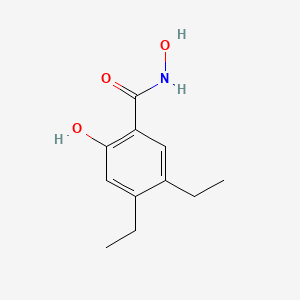
4,5-diethyl-N,2-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-diethyl-N,2-dihydroxybenzamide is an organic compound that incorporates both hydroxamate and phenoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl-N,2-dihydroxybenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives, including this compound, often involves the use of solid acid catalysts and ultrasonic irradiation to ensure high efficiency and low reaction times . The use of recoverable catalysts and green technologies is emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,5-diethyl-N,2-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,5-diethyl-N,2-dihydroxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: The compound’s coordination chemistry makes it a candidate for developing new therapeutic agents.
Industry: It is used in the synthesis of materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 4,5-diethyl-N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can influence various molecular targets and pathways, including enzyme inhibition and metal ion transport .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-bis(2-hydroxybenzyl)-ethylenediamine-N,N′-diacetic acid: This compound is also a hydroxamate ligand with strong metal-chelating properties.
Deferasirox: A tridentate iron chelator used in medicine for treating iron overload.
Deferiprone: Another iron chelator with applications in treating iron overload conditions.
Propiedades
Número CAS |
349392-86-5 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4,5-diethyl-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-7-5-9(11(14)12-15)10(13)6-8(7)4-2/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |
Clave InChI |
YDLJEHIKROTUBW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1CC)O)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)

![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
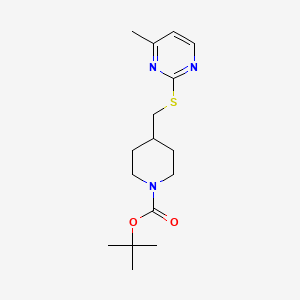
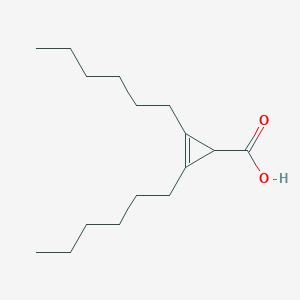
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

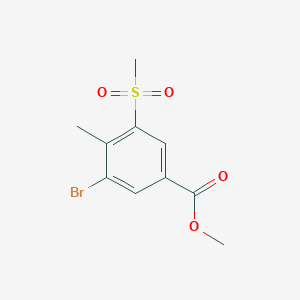
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)

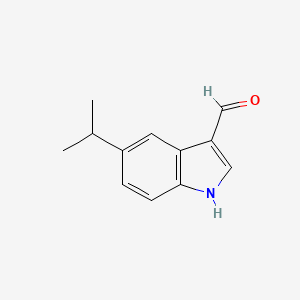

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
